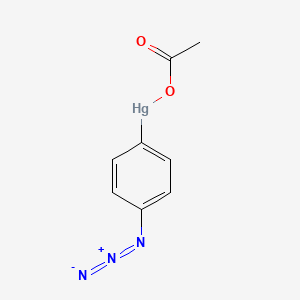4-(Acetoxymercuri)phenyl azide
CAS No.: 84332-83-2
Cat. No.: VC1911748
Molecular Formula: C8H7HgN3O2
Molecular Weight: 377.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84332-83-2 |
|---|---|
| Molecular Formula | C8H7HgN3O2 |
| Molecular Weight | 377.75 g/mol |
| IUPAC Name | acetyloxy-(4-azidophenyl)mercury |
| Standard InChI | InChI=1S/C6H4N3.C2H4O2.Hg/c7-9-8-6-4-2-1-3-5-6;1-2(3)4;/h2-5H;1H3,(H,3,4);/q;;+1/p-1 |
| Standard InChI Key | XOMDSBGFAUDREX-UHFFFAOYSA-M |
| SMILES | CC(=O)O[Hg]C1=CC=C(C=C1)N=[N+]=[N-] |
| Canonical SMILES | CC(=O)O[Hg]C1=CC=C(C=C1)N=[N+]=[N-] |
Introduction
Chemical Properties and Structure
Chemical Identity and Structural Features
4-(Acetoxymercuri)phenyl azide is formally identified by its CAS registry number 84332-83-2 and has the molecular formula C8H7HgN3O2, with a corresponding molecular weight of 377.75 g/mol. According to IUPAC nomenclature, it is designated as acetyloxy-(4-azidophenyl)mercury, reflecting its molecular composition and structure. The compound features a mercury atom bound to a phenyl ring that is substituted with an azide group at the para position, while the mercury atom is also bonded to an acetoxy group. This arrangement creates a molecule with specialized reactive properties that are exploited in biochemical applications.
The chemical structure can be represented through various identifiers, including its standard InChI notation: InChI=1S/C6H4N3.C2H4O2.Hg/c7-9-8-6-4-2-1-3-5-6;1-2(3)4;/h2-5H;1H3,(H,3,4);/q;;+1/p-1. Similarly, its SMILES representation (CC(=O)O[Hg]C1=CC=C(C=C1)N=[N+]=[N-]) provides a linear notation of its structure. These identifiers are essential for unambiguous identification of the compound in chemical databases and literature.
Physical and Chemical Properties
While the search results provide limited information on the physical properties of 4-(Acetoxymercuri)phenyl azide specifically, we can infer certain characteristics based on its structure and related compounds. The compound likely exists as a crystalline solid at room temperature, similar to other organomercury compounds like hydroxyphenylmercury, which is described as "a fine white to cream crystalline solid" .
The reactivity of 4-(Acetoxymercuri)phenyl azide is defined by its two key functional groups. The organomercury portion exhibits high affinity for sulfhydryl (thiol) groups, making it selective for cysteine residues in proteins. The acetoxy group bound to mercury serves as a leaving group during reactions with thiols. Meanwhile, the azide functionality remains stable under normal conditions but becomes highly reactive upon photolysis, generating a nitrene intermediate that can form covalent bonds with various chemical groups in its vicinity.
Table 1: Key Chemical Properties of 4-(Acetoxymercuri)phenyl azide
Applications in Biochemical Research
Comparison with Other Protein Modification Reagents
4-(Acetoxymercuri)phenyl azide belongs to a class of bifunctional protein modification reagents that includes other specialized compounds like 2-[(Trifluoroacetoxy)mercuri]-4-fluorophenol (MFP) . Both reagents share the common feature of containing an organomercury group that confers sulfhydryl specificity, but they differ in their secondary functional groups that provide complementary analytical capabilities. While MPA contains a photoreactive azide group, MFP incorporates a fluorine atom that enables analysis by 19F nuclear magnetic resonance spectroscopy.
This diversity in secondary functional groups allows researchers to select the most appropriate tool for specific analytical objectives. For instance, the MFP derivative of parvalbumin has been studied using 19F resonance techniques at different magnetic field strengths (94.6 and 235.2 MHz), revealing valuable information about protein dynamics and structural changes associated with calcium binding and removal . The complementary insights provided by different modification reagents contribute to a more comprehensive understanding of protein structure-function relationships.
Synthesis and Characterization
Synthetic Approaches
Current Research and Future Perspectives
Recent Developments
While the search results primarily reference historical applications of 4-(Acetoxymercuri)phenyl azide in protein structure studies, the chemical principles underlying its functionality remain relevant to contemporary biochemical research. The specific combination of sulfhydryl-targeting capability and photoreactive properties continues to offer unique advantages for certain specialized applications in structural biology and protein chemistry.
Recent advances in azide chemistry, particularly in the context of click chemistry and bioorthogonal reactions, may provide new contexts for applying compounds like 4-(Acetoxymercuri)phenyl azide. The copper-catalyzed azide-alkyne cycloaddition reactions discussed in the fourth search result represent an area where azide chemistry has gained significant traction in recent years, potentially offering new methodological approaches that could complement traditional applications of azide-containing reagents in protein modification.
Alternative Approaches and Future Directions
The toxicity concerns associated with mercury compounds have driven significant efforts to develop alternative reagents that can achieve similar biochemical functions without the associated health and environmental risks. Modern protein chemistry increasingly employs more biocompatible approaches to selective modification and crosslinking, including various click chemistry methodologies that offer specificity without the toxicity concerns of heavy metals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume